molecular formula C20H25NO6S B11004030 N-{2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-methionine

N-{2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-methionine

Cat. No.: B11004030
M. Wt: 407.5 g/mol
InChI Key: DIZVZIUONBZKTN-WUJWULDRSA-N
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Description

4-(METHYLSULFANYL)-2-{2-[(3,4,8-TRIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}BUTANOIC ACID is a complex organic compound with a unique structure that combines a chromen-7-yl moiety with a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(METHYLSULFANYL)-2-{2-[(3,4,8-TRIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}BUTANOIC ACID typically involves multiple stepsThe reaction conditions often involve the use of bases such as triethylamine in solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(METHYLSULFANYL)-2-{2-[(3,4,8-TRIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}BUTANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the chromen-7-yl moiety can be reduced to alcohols using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylsulfanyl group, using nucleophiles like thiolates.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Thiolates, alkyl halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(METHYLSULFANYL)-2-{2-[(3,4,8-TRIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}BUTANOIC ACID has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(METHYLSULFANYL)-2-{2-[(3,4,8-TRIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}BUTANOIC ACID involves its interaction with various molecular targets and pathways. The chromen-7-yl moiety can interact with enzymes and receptors, modulating their activity. The methylsulfanyl group can undergo redox reactions, influencing cellular redox balance and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(METHYLSULFANYL)-2-{2-[(3,4,8-TRIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}BUTANOIC ACID is unique due to its combination of a chromen-7-yl moiety with a butanoic acid backbone, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C20H25NO6S

Molecular Weight

407.5 g/mol

IUPAC Name

(2S)-4-methylsulfanyl-2-[2-(3,4,8-trimethyl-2-oxochromen-7-yl)oxypropanoylamino]butanoic acid

InChI

InChI=1S/C20H25NO6S/c1-10-11(2)20(25)27-17-12(3)16(7-6-14(10)17)26-13(4)18(22)21-15(19(23)24)8-9-28-5/h6-7,13,15H,8-9H2,1-5H3,(H,21,22)(H,23,24)/t13?,15-/m0/s1

InChI Key

DIZVZIUONBZKTN-WUJWULDRSA-N

Isomeric SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)N[C@@H](CCSC)C(=O)O)C

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)NC(CCSC)C(=O)O)C

Origin of Product

United States

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